molecular formula C17H20N2O2 B5801836 (5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone CAS No. 959238-53-0

(5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B5801836
CAS No.: 959238-53-0
M. Wt: 284.35 g/mol
InChI Key: RCPAZFIDEJTUGU-UHFFFAOYSA-N
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Description

The compound (5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone belongs to a class of piperazinyl methanones featuring aryl and heteroaryl substituents. Its structure comprises a piperazine ring linked to a 5-methylfuran-2-yl group via a methanone bridge and a 2-methylphenyl substituent at the piperazine’s 4-position. For instance, 4-(4-aminophenyl)piperazin-1-ylmethanone is synthesized by reacting nitrobenzene derivatives with 1-(2-furoyl)piperazine followed by nitro group reduction .

Properties

IUPAC Name

(5-methylfuran-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-5-3-4-6-15(13)18-9-11-19(12-10-18)17(20)16-8-7-14(2)21-16/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPAZFIDEJTUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701176302
Record name (5-Methyl-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-53-0
Record name (5-Methyl-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959238-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701176302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone typically involves the reaction of 5-methylfurfural with 4-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

(5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

(5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Lipophilicity and Binding: The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like sulfonyl () or fluorophenyl (). 5-Methylfuran may confer electron-rich properties, influencing receptor binding compared to unsubstituted furans (e.g., ) .

Synthetic Routes :

  • Sulfonylation () and palladium-catalyzed coupling () are common for introducing aryl/heteroaryl groups. The target compound’s synthesis may parallel ’s nitro reduction pathway.

Inferred Bioactivity: Thienopyrimidine-containing analogs () are associated with kinase inhibition, while fluorophenyl derivatives () are linked to serotonin/dopamine receptor modulation . The target compound’s activity remains speculative but may align with these pathways.

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